Product packaging for Thyrsiferol(Cat. No.:CAS No. 66873-39-0)

Thyrsiferol

Cat. No.: B1252132
CAS No.: 66873-39-0
M. Wt: 605.6 g/mol
InChI Key: IFHPYSVGNHWKDY-JXHBSGSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyrsiferol is a marine bromotriterpenoid first isolated from the red alga Laurencia thyrsifera and is a prominent member of the this compound family of natural products, which are biogenetically derived from squalene . Its structure is characterized by a complex polyether framework, including tetrahydropyran (THP) and tetrahydrofuran (THF) rings, and a bromine-containing tetrahydropyranyl ring attached to a common dioxabicyclo[4.4.0]decane core (the ABC ring system) . This compound exhibits potent growth inhibitory and cytotoxic activities , making it a molecule of high interest in oncological research . It has shown eminent cytotoxic activity against P388 murine leukemia cell lines at nanomolar concentrations (IC50 = 0.47–17 nM) . The unique structural features of this compound and its family members are often difficult to fully characterize by spectroscopic methods alone, leading to a significant role for asymmetric total synthesis in confirming their absolute stereostructures , a process in which this compound has been central . The mechanism of action for this compound and its analogues, such as thyrsiferyl 23-acetate, has been linked to the inhibition of serine/threonine protein phosphatase 2A , suggesting a specific biochemical pathway for its potent cytotoxicity . This product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, including any human or veterinary clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H53BrO7 B1252132 Thyrsiferol CAS No. 66873-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66873-39-0

Molecular Formula

C30H53BrO7

Molecular Weight

605.6 g/mol

IUPAC Name

(1S,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol

InChI

InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20+,21-,22-,23-,24-,27+,28-,29+,30+/m1/s1

InChI Key

IFHPYSVGNHWKDY-JXHBSGSUSA-N

SMILES

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C

Isomeric SMILES

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C

Canonical SMILES

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C

Synonyms

thyrsiferol

Origin of Product

United States

Natural Occurrence and Isolation of Thyrsiferol

Primary Isolation Sources: Laurencia Species

The primary sources of thyrsiferol are red algae belonging to the genus Laurencia (Rhodomelaceae). csic.esresearchgate.netnih.govresearchgate.net Specifically, Laurencia thyrsifera was the species from which this compound was first isolated. csic.esnih.govresearchgate.net Other Laurencia species, such as Laurencia viridis and Laurencia venusta, have also been reported to contain this compound or related analogues. csic.esresearchgate.netnih.govnih.gov Laurencia viridis is considered a main source of squalene-derived triterpenes. csic.es

Detailed research findings on the isolation from Laurencia species often involve procedures like vacuum column chromatography on silica (B1680970) gel and reversed-phase HPLC for purification. nih.gov For instance, one study on Laurencia catarinensis involved subjecting an organic extract to vacuum column chromatography using solvent gradients of cyclohexane (B81311) and ethyl acetate (B1210297), followed by ethyl acetate and methanol. nih.gov Subsequent purification of a fraction using reversed-phase HPLC with methanol/water as the eluant yielded this compound. nih.gov

Identification in Other Marine Organisms

Beyond the Laurencia genus, this compound and its derivatives have been identified in other marine organisms. The sea hare Aplysia dactylomela, a marine mollusk, has been reported to contain this compound. researchgate.netnih.govmdpi.com Sea hares are known to accumulate compounds from their algal diet, suggesting that the this compound in Aplysia dactylomela may originate from its consumption of Laurencia species. mdpi.comresearchgate.net

Marine sponges have also been noted as sources of this compound or related thyrsiferols. csic.esresearchgate.netontosight.ai While Laurencia species are considered the main source of squalene-derived triterpenes, sponges of the Axinellidae family have also been identified as containing these compounds. csic.es

Table 1 summarizes some of the marine organisms from which this compound or related compounds have been isolated.

OrganismClassificationReference(s)
Laurencia thyrsiferaRed Alga (Rhodophyta) csic.esnih.govresearchgate.netresearchgate.net
Laurencia viridisRed Alga (Rhodophyta) csic.esresearchgate.netnih.gov
Laurencia venustaRed Alga (Rhodophyta) nih.gov
Laurencia catarinensisRed Alga (Rhodophyta) nih.gov
Aplysia dactylomelaSea Hare (Mollusca) researchgate.netnih.govmdpi.com
Axinellidae familyMarine Sponges csic.es

Geographical Distribution of this compound-Producing Species

The geographical distribution of this compound-producing species is linked to the habitats of the organisms from which it is isolated. Laurencia species, the primary source, are found in tropical and subtropical regions around the world, inhabiting intertidal and subtidal areas. researchgate.net

Laurencia thyrsifera, the source of the initial isolation, was found off the coast of New Zealand. researchgate.netnih.govresearchgate.netunam.mx Laurencia viridis, another significant source, has been collected in locations such as Tenerife in the Canary Islands, Spain. csic.es Laurencia venusta has been reported in the Pacific and Atlantic Oceans. acs.org

The sea hare Aplysia dactylomela containing this compound has been found in the South China Sea and off the coast of Okinawa, Japan. researchgate.netmdpi.comresearchgate.net Marine sponges, which can also contain thyrsiferols, are found in temperate, polar, and tropical regions globally. mdpi.com

Table 2 provides examples of the geographical locations associated with this compound-producing organisms.

OrganismGeographical Location(s)Reference(s)
Laurencia thyrsiferaNew Zealand researchgate.netnih.govresearchgate.netunam.mx
Laurencia viridisTenerife, Canary Islands, Spain csic.es
Laurencia venustaPacific and Atlantic Oceans acs.org
Aplysia dactylomelaSouth China Sea, Okinawa, Japan researchgate.netmdpi.comresearchgate.net
Marine SpongesTemperate, Polar, Tropical regions mdpi.com

Biosynthetic Investigations of Thyrsiferol

Squalene-Derived Biogenesis of Polyether Triterpenoids

Triterpenoids, including polyether triterpenoids like thyrsiferol, are biosynthesized from the acyclic precursor squalene (B77637), a 30-carbon isoprenoid researchgate.netresearchgate.netrsc.org. Squalene itself is formed by the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a reaction catalyzed by squalene synthase mdpi.comvliz.be.

A key step in the biogenesis of many cyclic triterpenoids is the epoxidation of squalene to form 2,3-oxidosqualene, catalyzed by squalene epoxidase rsc.orgvliz.benih.gov. This epoxide then serves as the substrate for oxidosqualene cyclases (OSCs), which catalyze the cyclization to various triterpene skeletons, such as lanosterol (B1674476) or cycloartenol (B190886) vliz.be.

However, the biosynthesis of polyether triterpenoids like this compound involves a different type of cyclization cascade, often initiated by the protonation or electrophilic activation of squalene or a squalene polyepoxide, leading to the formation of multiple cyclic ether rings researchgate.netacs.orgnih.govmdpi.comcore.ac.uk. Marine organisms, particularly red algae of the Laurencia and Chondria genera, are known sources of these squalene-derived polyether triterpenoids researchgate.netnih.govcore.ac.uknih.govresearchgate.net. The structural complexity of these compounds, characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, arises from dramatic epoxide-opening cascades nih.govmdpi.comcore.ac.uk.

Proposed Biosynthetic Pathways and Intermediates

Proposed biosynthetic pathways for this compound and related squalene-derived polyethers typically involve the formation of squalene polyepoxides as key intermediates. These polyepoxides are then thought to undergo a cascade of intramolecular epoxide-opening reactions, often initiated by an acid or an electrophile, such as a bromonium ion mdpi.comnih.govmit.edu.

One conceivable biogenetic pathway for compounds like dioxepandehydrothis compound, analogous to proposals for this compound, involves an epoxide-opening cascade initiated by the formation of a bromonium species nih.govmit.edu. Alternatively, the cyclized polyether framework could be constructed first, followed by a discrete haloetherification step to install the bromine atom mdpi.comnih.govmit.edu. The isolation of related metabolites lacking the halogenated ring from the same natural source supports the possibility of cyclization preceding halogenation mdpi.commit.edu.

Research into the synthesis of this compound analogues has provided insights into the potential cyclization mechanisms. For example, synthetic approaches to the core structures often involve biomimetic epoxide-opening cascades triggered by Brønsted acids or initiated by bromonium species researchgate.netnih.govmit.edu. These chemical reactions can reproduce the formation of polyether rings observed in natural products researchgate.net. Studies on the synthesis of compounds related to this compound have demonstrated that such cascades can proceed with predictable regioselectivity in the epoxide-opening events, influenced by the substitution pattern of the epoxide mit.edu.

Data from synthetic studies on related polyethers, such as glabrescol, also highlight the role of sequential oxidative cyclizations of acyclic precursors containing double bonds and hydroxyl groups, mediated by catalysts acs.orgjst.go.jp. While these studies focus on chemical synthesis, they are often designed to mimic proposed biogenetic transformations.

Proposed intermediates in the biosynthesis would include squalene polyepoxides and various cyclic and acyclic intermediates formed during the cascade cyclization and halogenation steps. The precise sequence of epoxidation, cyclization, and halogenation in the natural biosynthesis of this compound remains an active area of investigation.

Enantiodivergency in this compound Analogues Biosynthesis

Enantiodivergency, where a single organism produces enantiomers of structurally related compounds, has been observed in the biosynthesis of this compound analogues. Notably, studies on isodehydrothis compound, another member of the this compound family isolated from the red alga Laurencia viridis, have revealed that its ABC ring system possesses an opposite absolute configuration compared to other congeners from the same source researchgate.netomu.ac.jp. This finding suggests that enantiodivergency can occur even within the same species, leading to the production of enantiomeric or partially enantiomeric natural products researchgate.netomu.ac.jp.

The observation of such enantiodivergency in the this compound family highlights the complexity and flexibility of the enzymatic machinery involved in their biosynthesis. It implies that different enzymes or enzymatic pathways might be responsible for the formation of specific enantiomers or that the same enzymes can operate with different stereochemical outcomes under certain conditions. Asymmetric total synthesis has been a powerful tool in determining the absolute configurations and uncovering such instances of enantiodivergency in this family of natural products researchgate.netomu.ac.jp.

Further research is needed to fully elucidate the enzymatic mechanisms and genetic basis underlying the observed enantiodivergency in the biosynthesis of this compound analogues.

Chemical Synthesis Strategies for Thyrsiferol and Analogues

Total Synthesis Approaches to Thyrsiferol

Total synthesis endeavors towards this compound have employed diverse strategies to assemble its complex molecular architecture. These approaches often involve the preparation of key fragments that are subsequently coupled to form the complete carbon skeleton and polyether rings.

Convergent and Fragment Coupling Methodologies

Convergent synthesis has been a prominent strategy in the total synthesis of this compound and related polyether squalenoids acs.orgnih.govmit.edufigshare.comresearchgate.net. This approach involves the separate synthesis of several key fragments corresponding to different domains of the molecule, which are then joined together in a later stage. This contrasts with linear synthesis, where the molecule is built step-by-step from a single starting material.

For this compound, convergent strategies have typically involved the construction of fragments representing the C1-C15 and C16-C24 domains acs.orgresearchgate.net. For example, one approach developed a convergent construction of the C1-C15 domain, which encompasses the A, B, and C rings of the polyether system. This involved the separate synthesis of C1-C7 and C8-C15 fragments, followed by their coupling acs.orgnih.govfigshare.com. Another total synthesis of this compound and its esters also utilized the separate construction of C1-C15 and C16-C24 domains, followed by organochromium-mediated coupling researchgate.net. Convergent fragment coupling strategies are also common features in the synthesis of other halogenated squalene-derived polyethers mit.edu.

Stereoselective Construction of Polycyclic Ethers

The stereoselective construction of the multiple cyclic ether rings is a central theme in this compound synthesis acs.org. The molecule features a bromotetrahydropyranyl A ring, a trans-fused 2,7-dioxabicyclo-[4.4.0]decane B-C ring system, and a tetrahydrofuran (B95107) D ring acs.org. Achieving precise control over the stereochemistry at each ring junction and substituted carbon is critical.

Methodologies for stereoselective oxacyclizations of hydroxyalkenes and hydroxyepoxide compounds have been explored acs.org. Challenges have included achieving regioselective synthesis of the bromotetrahydropyran A ring, where some methods have resulted in poor regioselectivity and modest stereoselectivity acs.org. Novel strategies have been developed to address this, aiming for effective control of both regio- and stereoselectivity in the formation of each tetrahydropyran (B127337) ring acs.org.

Epoxide-opening cascades have also been utilized for the rapid construction of fused polyether subunits found in this compound and related compounds mit.edunih.gov. These cascades can involve bromonium-initiated or Lewis acid-initiated epoxide openings, leading to the formation of multiple cyclic ether rings in a single sequence mit.edunih.gov. For instance, a bromonium-initiated epoxide-opening cascade has been used to construct a trans-anti-trans 7,7,6-fused tricyclic polyether framework, demonstrating high yields and incorporating both endo- and exo-selective epoxide openings directed by the substitution pattern nih.gov.

Determination of Absolute Stereochemistry via Synthesis

Asymmetric total synthesis has played a crucial role in determining the absolute stereochemistry of this compound and its related congeners researchgate.netnih.gov. The complex structures of these marine triterpene polyethers, with acyclic tetrasubstituted chiral centers and remote stereoclusters, make stereostructure determination challenging by spectroscopic analysis alone researchgate.net.

Through enantioselective total synthesis, researchers have been able to assign the complete stereostructure of this compound family members researchgate.netnih.gov. For example, the absolute configuration of ent-dioxepandehydrothis compound was confirmed through its total synthesis, which displayed the opposite specific rotation to the natural product nih.gov. Similarly, asymmetric total synthesis has been used to determine the entire stereostructure of isodehydrothis compound, revealing that the absolute configuration of its ABC ring system is opposite to that common in other congeners from the same source researchgate.net.

Key Synthetic Methodologies Employed

Several key synthetic methodologies have been instrumental in the construction of the complex this compound framework.

Titanium(III)-Promoted Redox Couplings

Titanium(III)-promoted redox couplings have been explored as a method for constructing key carbon-carbon bonds in approaches towards the this compound skeleton nih.govmolaid.com. This methodology can be used to assemble fragments of the molecule. For instance, a titanium(III)-promoted coupling of an alpha,beta-unsaturated ketone and a dihydropyran derivative has been described to form a keto alcohol, corresponding to a portion of the this compound structure nih.gov. This reaction afforded a respectable yield and formed a sigma bond relevant to the pro-C(9)-C(10) bond of this compound nih.gov.

Suzuki–Miyaura Cross-Coupling Strategies

Suzuki–Miyaura cross-coupling reactions have been employed as a convergent and effective synthetic strategy in the total synthesis of this compound family members researchgate.netnih.govdntb.gov.ua. This palladium-catalyzed reaction is widely used for forming carbon-carbon bonds between an organoboronic acid (or ester/trifluoroborate) and an organic halide or pseudohalide organic-chemistry.org.

In the synthesis of this compound analogues, Suzuki–Miyaura coupling has been utilized to join key fragments researchgate.netnih.govdntb.gov.ua. For example, in the synthesis of ent-dioxepandehydrothis compound, a Suzuki–Miyaura fragment coupling was used to assemble the full carbon skeleton nih.gov. This involved the reaction of an alkylborane, derived from hydroboration of a terminal alkene, with an alkenyl triflate in the presence of a palladium catalyst and base nih.gov. Temperature control during this coupling was found to be critical to prevent side reactions involving the bromine atom nih.gov. The Suzuki–Miyaura cross-coupling provides a powerful tool for the convergent assembly of complex molecular architectures like that of this compound.

Asymmetric Epoxidation and Oxacyclization

Asymmetric epoxidation, particularly the Katsuki-Sharpless asymmetric epoxidation of allylic alcohols, is a powerful tool utilized in the synthesis of this compound family members. This method allows for the stereocontrolled introduction of an epoxide, which can then undergo intramolecular oxacyclization to form cyclic ethers.

In the synthesis of isodehydrothis compound, a member of the this compound family, a key one-pot process involves stoichiometric Katsuki-Sharpless asymmetric epoxidation of an allylic alcohol followed by in situ 6-exo oxacyclization promoted by titanium chelation. researchgate.netomu.ac.jp This sequence is crucial for the construction of the tetrahydropyranyl C ring. researchgate.net Similarly, in the asymmetric total synthesis of iubol, another bromotriterpenoid related to this compound, a one-pot process featuring stoichiometric Sharpless asymmetric epoxidation of allylic alcohols followed by titanium chelation-assisted 6-exo oxacyclization was employed for the construction of the tetrahydropyranyl D ring. oup.comoup.com This highlights the utility of this tandem epoxidation-oxacyclization strategy for stereoselectively forming cyclic ether rings in this class of natural products.

Halogenation Reactions, including Bromoetherification

Halogenation reactions, especially bromoetherification, are essential for incorporating the characteristic bromine atom found in many this compound family members and simultaneously forming cyclic ether rings. Stereoselective halogenation is critical for controlling the stereochemistry at the halogen-bearing center. nih.gov

Bromoetherification has been employed in the synthesis of this compound and its analogues. For instance, the bromotetrahydropyranyl A ring in one synthetic route to this compound was obtained via bromoetherification of a hydroxyalkene precursor. acs.org This hydroxyalkene was synthesized from (2R,3R)-epoxy geraniol. acs.org While bromoetherification is a documented late-stage operation in the total synthesis of various bromotriterpenes, challenges such as competing side product formation (e.g., tetrahydrofuran side products) can diminish its efficiency, sometimes leading to diastereomeric mixtures. nih.gov

Bromoetherification can be initiated by the formation of a bromonium species, which then triggers ring closure. nih.gov This process can be analogous to proposed biogenetic pathways for some this compound-related compounds. nih.gov

Synthetic Routes to this compound Analogues and Derivatives

The structural complexity and biological activities of this compound have spurred significant efforts in the synthesis of its analogues and derivatives. researchgate.netacs.org These synthetic endeavors aim to provide sufficient quantities for biological evaluation and to explore the structure-activity relationships within the this compound family. researchgate.net

Synthetic routes to this compound analogues often involve convergent strategies, where advanced intermediates representing different domains of the molecule are separately constructed and then coupled. acs.org For example, one convergent synthesis involved the coupling of two intermediates representing the C1-C15 and C16-C24 domains of thyrsiferyl 23-acetate, this compound, and other derivatives. acs.org The C1-C15 intermediate, containing the A, B, and C tetrahydropyranyl rings, was assembled from preconstructed units representing the functionalized A and C rings. acs.org

Analogues like isodehydrothis compound and iubol have been synthesized to determine their absolute configurations and biological activities. researchgate.netoup.com The synthesis of isodehydrothis compound, for instance, featured a convergent strategy utilizing a Suzuki-Miyaura cross-coupling to join fragments and the one-pot asymmetric epoxidation/oxacyclization for ring formation. researchgate.net The synthesis of iubol similarly employed a one-pot Sharpless asymmetric epoxidation/oxacyclization for its D ring construction. oup.com

Synthetic efforts have also targeted epimers of this compound, such as 7,11-epi-thyrsiferol, to study their biological properties and contribute to structure-activity relationship models. nih.govacs.org These syntheses often involve adapting strategies developed for the parent compound or exploring alternative methods to achieve the desired stereochemistry.

The development of efficient and stereoselective methods for constructing the cyclic ether motifs and introducing the bromine atom remains a central theme in the synthesis of this compound and its diverse array of naturally occurring and synthetic analogues.

Structural Elucidation and Structure Activity Relationship Sar Studies of Thyrsiferol

Uniqueness of Thyrsiferol's Polyether Skeleton

This compound belongs to a class of squalene-derived triterpene polyethers found in marine organisms, particularly red algae. researchgate.netjcu.edu.au The polyether skeleton of this compound is characterized by the presence of multiple cyclic ether rings, specifically tetrahydropyran (B127337) (THP) and tetrahydrofuran (B95107) (THF) rings, fused together or attached to a squalene-like backbone. researchgate.netresearchgate.netnih.gov This arrangement of ethereal rings contributes significantly to the molecule's rigid core structure. The this compound family of natural products is structurally characterized by a bromine atom and several six- and five-membered ethereal rings. researchgate.netnih.gov The presence of these complex polyether systems distinguishes this compound from many other natural products and presents synthetic challenges. nih.govresearchgate.netdntb.gov.ua

Analysis of Stereochemical Features

The stereochemistry of this compound is a critical aspect of its structure and biological activity. The molecule contains multiple chiral centers, including acyclic tetrasubstituted chiral carbons, which make the determination of their stereostructures challenging, even with advanced spectroscopic methods. researchgate.netresearchgate.netnih.gov X-ray crystallography has been instrumental in determining the absolute stereostructure of some this compound derivatives, such as thyrsiferyl 18-acetate, which has aided in deducing the absolute configuration of this compound itself by comparison of spectral properties. jcu.edu.au Asymmetric total synthesis has also proven effective in establishing the stereostructures and absolute configurations of members of the this compound family. researchgate.netnih.gov The relative stereochemistry is often proposed based on NOESY and NOEDIFF data. researchgate.net Conformational analysis, including computational methods like Monte Carlo conformational searches, is used to understand the preferred spatial arrangement of different parts of the molecule, which can influence its interactions with biological targets. researchgate.net

Impact of Structural Modifications on Biological Activities

SAR studies on this compound and its analogues have provided insights into the structural requirements for their biological activities. gardp.orgnih.gov Modifications to different parts of the molecule can significantly alter its potency and selectivity. gardp.orgcollaborativedrug.com

Role of Specific Hydroxyl Groups (e.g., C-23 acetate)

The presence and position of hydroxyl groups on the this compound skeleton can influence its biological activity. For instance, this compound (which has hydroxyl groups) and thyrsiferyl 23-acetate have shown protein phosphatase PP2A inhibitory activity. nih.govmdpi.compreprints.org Studies suggest that a hydroxyl group at C15 or C16 might be a key factor for this intrinsic activity. mdpi.compreprints.org Conversely, the incorporation of hydroxyl groups at carbons C15 and/or C28 has been reported to result in a decrease in antiproliferative activity against certain cancer cell lines. csic.es However, thyrsenol A, which has a diol group in the 15,28-position, showed only a slight decline in activity, potentially due to a conformational change caused by an enol-ether functionality. csic.es

Thyrsiferyl 23-acetate, a derivative of this compound, has been specifically noted for its moderately selective serine/threonine protein phosphatase type 2A (PP2A) inhibitory activity and its ability to induce apoptotic cell death in human leukemic T- and B-cell lines. researchgate.netnih.gov

Mechanisms of Biological Activity of Thyrsiferol at the Cellular and Molecular Level

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models

Thyrsiferol demonstrates significant antiproliferative and cytotoxic properties in various cancer cell models. Its efficacy has been shown to be both time-dependent and selective for certain cell lines. nih.govresearchgate.net

In vitro studies have established that this compound exerts potent growth-inhibitory activity against several cancer cell lines. researchgate.net The compound has shown particularly strong cytotoxicity against P-388 mouse lymphocytic leukemia cells. researchgate.net Additionally, it exhibits moderate activity against a range of human solid tumor cell lines. researchgate.net For instance, a related compound, dehydrothis compound, has been shown to be moderately cytotoxic to human breast tumor cell lines. nih.gov The cytotoxic effects of dehydrothis compound were investigated in four breast cancer cell lines, where it was found to induce apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Reference
P-388Mouse Lymphocytic Leukemia~0.02 researchgate.net
A549Non-Small Cell Lung Cancer (NSCLC)17 researchgate.net

The cytotoxic activity of this compound displays notable cell line selectivity. nih.govresearchgate.net There is a marked difference in its potency against hematological cancer models compared to solid tumor cell lines. The compound is highly effective against P-388 leukemia cells, with an IC₅₀ value in the nanomolar range (~0.02 µM). researchgate.net In contrast, its activity against solid tumor cells, such as the A549 non-small cell lung cancer line, is moderate, with a significantly higher IC₅₀ value of 17 µM. researchgate.net This differential activity suggests that the compound's mechanism of action may be more impactful in specific cellular contexts or that factors within certain solid tumor cells may confer a degree of resistance to its effects.

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

A key mechanism underlying this compound's biological activity is its ability to interfere with the hypoxia-inducible factor-1 (HIF-1) signaling pathway. nih.govresearchgate.net HIF-1 is a critical transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments characteristic of solid tumors. researchgate.netresearchgate.net By inhibiting this pathway, this compound can counteract crucial adaptive responses in cancer cells.

This compound has been shown to be an effective inhibitor of HIF-1 activation under hypoxic conditions. nih.govresearchgate.net In a cell-based reporter assay using T47D human breast tumor cells, this compound blocked hypoxia-induced HIF-1 activation at low micromolar concentrations. nih.gov Specifically, a concentration of 3 µM resulted in a 66% inhibition of HIF-1 activation. nih.govresearchgate.netuoa.gr This inhibitory action disrupts the primary transcriptional response that allows cancer cells to adapt to hypoxic stress. researchgate.net

Consistent with its ability to inhibit HIF-1 activation, this compound also suppresses the expression of key HIF-1 target genes. nih.govresearchgate.net These genes are instrumental in promoting tumor angiogenesis and altering cellular metabolism to favor survival in hypoxic conditions. nih.gov Research has demonstrated that in T47D cells exposed to hypoxic conditions, this compound treatment leads to a concentration-dependent suppression of the hypoxic induction of Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter-1 (GLUT-1) at the messenger RNA (mRNA) level. nih.govresearchgate.netuoa.gr

Table 2: Effect of this compound on HIF-1 Signaling Pathway

ActivityCell LineEffectConcentrationReference
HIF-1 Activation InhibitionT47D (Human Breast Tumor)66% inhibition3 µM nih.govresearchgate.netuoa.gr
VEGF mRNA ExpressionT47D (Human Breast Tumor)Suppressed hypoxic inductionConcentration-dependent nih.govresearchgate.netuoa.gr
GLUT-1 mRNA ExpressionT47D (Human Breast Tumor)Suppressed hypoxic inductionConcentration-dependent nih.govresearchgate.netuoa.gr

Mitochondrial Electron Transport Chain Inhibition by this compound

The mechanism behind this compound's inhibition of HIF-1 signaling is linked to its direct effect on mitochondrial function. nih.gov Compounds that disrupt the mitochondrial electron transport chain (ETC) are known to selectively suppress hypoxia-induced HIF-1 activation. nih.gov Mechanistic studies have revealed that this compound functions as a potent inhibitor of mitochondrial respiration. nih.govresearchgate.net

The inhibitory action of this compound is specific to Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial ETC. nih.govresearchgate.net In digitonin-permeabilized T47D cells, this compound was shown to selectively suppress respiration at Complex I with an IC₅₀ of 3 µM, while not affecting Complexes II, III, or IV. nih.gov This selective inhibition of Complex I leads to a concentration-dependent suppression of cellular oxygen consumption. nih.gov This rotenone-like activity is believed to contribute significantly to the observed cytotoxicity of this compound and its ability to inhibit the HIF-1 pathway. nih.govuoa.gr

Selective Suppression of Mitochondrial Respiration at Complex I

Mechanistic studies have revealed that this compound acts as a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport chain (ETC) nih.govresearchgate.net. This inhibitory action is concentration-dependent and has been demonstrated to be the primary mechanism by which this compound disrupts cellular respiration nih.gov.

Research conducted on human breast tumor cells (T47D) showed that this compound selectively suppressed mitochondrial respiration at Complex I with an IC50 value of 3 μM nih.govresearchgate.net. Experimental evidence for this selectivity comes from studies using permeabilized cells supplied with different substrates. When respiration was initiated with substrates that donate electrons to Complex I, such as a malate/pyruvate mixture, the addition of this compound caused a marked suppression of oxygen consumption nih.gov. This inhibition was subsequently overcome by the addition of succinate, a substrate that donates electrons directly to Complex II, bypassing Complex I. This demonstrates that this compound does not affect Complexes II, III, or IV of the ETC nih.govresearchgate.net. This specific action at Complex I is described as a rotenone-like activity, contributing significantly to the compound's observed cytotoxicity nih.govresearchgate.net.

Inhibitory Effect of this compound on Mitochondrial Respiration
TargetReported IC50Cell LineKey Finding
Mitochondrial Complex I3 μMT47D Human Breast Tumor CellsSelectively inhibits Complex I without affecting Complexes II, III, or IV.

Implications of Mitochondrial Dysfunction on Cellular Processes

The selective inhibition of Complex I by this compound leads to significant mitochondrial dysfunction, which has broad implications for cellular processes nih.govfrontiersin.org. Mitochondria are central to cell survival, and their disruption can trigger pathways leading to cell death nih.gov.

A primary consequence of Complex I inhibition is the disruption of oxidative phosphorylation, the main process for ATP production in most normal cells nih.gov. This impairment of energy metabolism can be particularly detrimental to cells that rely heavily on mitochondrial respiration. Furthermore, the disruption of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS), which can cause oxidative damage to cellular components and initiate cell death signaling nih.gov.

A key molecular consequence of this compound-induced mitochondrial dysfunction is the inhibition of hypoxia-inducible factor-1 (HIF-1) activation nih.govresearchgate.net. In T47D human breast tumor cells, this compound was found to inhibit hypoxia-induced HIF-1 activation by 66% at a concentration of 3 μM nih.govuoa.gr. HIF-1 is a critical transcription factor that allows cells to adapt to low-oxygen environments, often found in solid tumors, by upregulating genes involved in angiogenesis and glycolysis nih.gov. This compound was shown to suppress the hypoxic induction of HIF-1 target genes, including Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT-1), at the mRNA level nih.govresearchgate.net. This action undermines the survival strategies of tumor cells in hypoxic conditions.

Protein Phosphatase Inhibition by this compound Derivatives

While this compound itself is primarily recognized as a mitochondrial inhibitor, certain derivatives have been identified as potent and selective inhibitors of specific protein phosphatases.

Selective Serine/Threonine Protein Phosphatase Type 2A (PP2A) Inhibition

The acetylated derivative, Thyrsiferyl 23-acetate, has been identified as a novel and specific inhibitor of the serine/threonine protein phosphatase type 2A (PP2A) nih.govnih.gov. PP2A is a crucial phosphatase that regulates a wide array of cellular signaling pathways frontiersin.org.

Thyrsiferyl 23-acetate potently and specifically inhibits PP2A with IC50 values ranging from 4 to 16 μM, depending on the enzyme concentration nih.gov. Importantly, this inhibitory activity is highly selective. The compound showed no effect on the activity of other major protein phosphatases, including protein phosphatase 1 (PP1), 2B (PP2B), 2C (PP2C), or protein tyrosine phosphatases (PTP), at concentrations up to 1 mM nih.gov. This specificity makes Thyrsiferyl 23-acetate a valuable tool for distinguishing the activity of PP2A from other phosphatases in cellular studies nih.gov. This selective inhibition of PP2A is a characteristic shared by several squalene-derived polyethers from red algae nih.gov.

Inhibitory Activity of Thyrsiferyl 23-acetate
Target PhosphataseReported IC50Selectivity
Protein Phosphatase 2A (PP2A)4-16 μMHighly selective; no inhibition of PP1, PP2B, PP2C, or PTPs up to 1 mM.

Molecular Consequences of PP2A Modulation

The inhibition of PP2A by this compound derivatives can have profound molecular consequences. PP2A acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell cycle control, cell growth, and apoptosis frontiersin.org.

By inhibiting PP2A, Thyrsiferyl 23-acetate disrupts the delicate balance of protein phosphorylation maintained by kinases and phosphatases nih.gov. This leads to the hyperphosphorylation of PP2A substrate proteins. The functional consequences depend on the specific substrates involved but can include the modulation of signaling pathways critical for cancer cell proliferation and survival. For instance, PP2A is known to dephosphorylate key components of oncogenic signaling pathways, and its inhibition can lead to the sustained activation of these pathways. Conversely, the modulation of phosphorylation status can also sensitize cells to apoptotic stimuli, contributing to the cytotoxic effects of the compound. The ability to specifically modulate PP2A activity highlights a distinct mechanism of action for this compound derivatives compared to the parent compound.

Induction of Apoptosis Pathways by this compound

This compound and its analogues have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.

Mechanistic Investigations into Apoptotic Cell Death

Investigations into the cytotoxic effects of the derivative dehydrothis compound have provided insights into its pro-apoptotic mechanisms nih.gov. In studies using breast cancer cell lines, dehydrothis compound was shown to be a potent inducer of apoptosis. The induction of apoptosis was confirmed by Annexin V labeling, a standard method for detecting one of the earliest changes in the apoptotic process nih.gov.

Further mechanistic analysis using flow cytometry revealed that dehydrothis compound-induced apoptosis is not restricted to a single phase of the cell cycle. While high cell mortality was observed in the G1 phase, apoptotic cell populations were also detected in the S and G2/M phases nih.gov. This finding suggests that the induction of apoptosis by dehydrothis compound is not dependent on a specific cell cycle checkpoint and may be transduced through more than one effector pathway nih.gov. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-dependent) pathway semanticscholar.org. Given that the parent compound, this compound, directly targets mitochondria, it is plausible that the intrinsic pathway plays a significant role in the apoptotic activity of its derivatives. This pathway involves mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase cascades, which are the executioners of apoptosis nih.gov.

Caspase-Dependent and Caspase-Independent Pathways

This compound is recognized for its ability to induce apoptotic cell death in human leukemic T- and B-cell lines. researchgate.net Apoptosis, or programmed cell death, is executed through highly regulated molecular pathways that can be broadly categorized as caspase-dependent and caspase-independent. The caspase-dependent pathway involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central to the dismantling of the cell. This can be initiated either through the extrinsic (death receptor-mediated) pathway or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases like caspase-3.

Alternatively, the caspase-independent pathway can trigger cell death through the action of other pro-apoptotic proteins, such as Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce DNA fragmentation.

While the pro-apoptotic activity of this compound is established, detailed mechanistic studies elucidating the specific involvement of either caspase-dependent or caspase-independent pathways in its mode of action are not extensively detailed in the current body of scientific literature. A study on the related compound, dehydrothis compound, noted that its induction of apoptosis might be transduced through more than one effector pathway, suggesting a complex mechanism that could potentially involve components of both pathways. However, direct evidence detailing the activation of specific caspases or the involvement of key mediators of caspase-independent death following treatment with this compound remains an area for further investigation.

Other Investigated Cellular and Molecular Targets of this compound

Beyond its established roles as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) and Protein Phosphatase 2A (PP2A), research has identified other key cellular and molecular targets of this compound, contributing to its biological activity profile.

Potential Interactions with Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells. The ability of a compound to be effective in MDR-positive cells is a critical aspect of its potential as an anticancer agent.

While direct studies on this compound's interaction with P-glycoprotein are limited, research on a closely related analogue, dehydrothis compound, provides valuable insight. Dehydrothis compound has been shown to be moderately cytotoxic to epidermoid carcinoma KB cell lines that overexpress P-glycoprotein (MDR+). nih.gov This finding suggests that compounds of the this compound family may possess the ability to circumvent or otherwise interact with MDR mechanisms, a characteristic that warrants further investigation for this compound itself. The precise nature of this interaction—whether it involves direct inhibition of the P-gp pump, bypassing the efflux mechanism, or another mode of action—is yet to be fully determined.

Signaling Pathway Modulations Beyond HIF-1 and PP2A

A significant molecular action of this compound is its role as a selective inhibitor of mitochondrial respiration at Complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net This inhibition disrupts the mitochondrial electron transport chain (ETC), a fundamental process for cellular energy production.

Key Research Findings on Mitochondrial Inhibition:

TargetEffectIC50 ValueCell LineReference
Mitochondrial Respiration (Complex I)Selective Suppression3 μMT47D (Human Breast Tumor) nih.govresearchgate.net

The inhibition of Complex I is a critical event with significant downstream signaling consequences. One of the primary outcomes of ETC disruption is the increased production of mitochondrial reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can act as secondary messengers, influencing a variety of cellular signaling cascades. An abundance of scientific literature demonstrates that oxidative stress, resulting from an imbalance in ROS production and antioxidant defenses, can directly influence the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. nih.gov

Therefore, by inhibiting mitochondrial complex I and potentially increasing ROS, this compound may modulate these downstream stress-activated signaling pathways. This represents a mechanism of action that is distinct from its direct effects on HIF-1 and PP2A, providing an additional explanation for its observed cytotoxicity.

Summary of this compound's Cytotoxic Activity:

Cell LineDescriptionIC50 ValueReference
P-388Mouse Lymphocytic Leukemia~0.02 μM researchgate.net
A549Human Lung Carcinoma (NSCLC)~17 μM researchgate.net
T47DHuman Breast Tumor66% HIF-1 inhibition at 3 μM nih.gov

Advanced Analytical and Research Methodologies in Thyrsiferol Studies

Spectroscopic Techniques for Structural Characterization (e.g., NMR, X-ray Crystallography)

The definitive elucidation of thyrsiferol's three-dimensional structure is a formidable task due to its multiple stereocenters and complex polyether framework. Spectroscopic methods form the cornerstone of its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the complex carbon skeleton and relative stereochemistry of this compound and its analogues. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) are employed to piece together the connectivity of atoms and their spatial relationships. However, due to the presence of acyclic and remote stereoclusters, assigning the complete stereostructure by NMR analysis alone can be challenging and often leads to ambiguities.

X-ray Crystallography offers an unambiguous method for determining the absolute stereochemistry of a molecule by providing a precise three-dimensional map of its atoms. For members of the this compound family, obtaining suitable crystals for X-ray diffraction can be a bottleneck. Nevertheless, when successful, it provides definitive structural information that confirms or revises assignments made by other spectroscopic means. For instance, the absolute configuration of venustatriol, a related compound, was successfully determined using X-ray analysis.

The structural determination of many this compound family members, including this compound itself, dehydrothis compound, and thyrsiferyl 23-acetate, has been achieved through a combination of these powerful spectroscopic techniques.

TechniqueApplication in this compound StudiesKey Findings/Challenges
NMR SpectroscopyElucidation of carbon skeleton, connectivity, and relative stereochemistry.Challenging for assigning remote or acyclic stereocenters.
X-ray CrystallographyUnambiguous determination of absolute stereochemistry and 3D structure.Difficulty in obtaining high-quality crystals can be a limitation.

Cell-Based Reporter Assays for Mechanistic Investigations

Understanding the molecular mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Cell-based reporter assays are powerful tools for this purpose, allowing researchers to monitor the activity of specific signaling pathways or transcription factors within living cells.

One of the key mechanisms identified for this compound is its ability to inhibit the activation of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that plays a critical role in the progression of cancer by controlling genes involved in processes like angiogenesis and anaerobic metabolism.

In a typical HIF-1 reporter assay, cells are engineered to contain a reporter gene, such as luciferase, under the control of a promoter with HIF-1 binding sites (Hypoxia Response Elements, HREs).

When HIF-1 is active, it binds to the HREs and drives the expression of the luciferase gene.

The amount of light produced by the luciferase enzyme is directly proportional to the activity of HIF-1.

By treating these reporter cells with this compound, researchers can quantify its inhibitory effect on HIF-1 activity by measuring the reduction in luciferase signal.

These assays have been instrumental in demonstrating that this compound can suppress HIF-1 activation in human breast tumor cells, providing valuable insight into its anticancer mechanism.

Molecular Modeling and Computational Chemistry in SAR Studies

Structure-Activity Relationship (SAR) studies are essential for identifying the key chemical features of a molecule that are responsible for its biological activity. Molecular modeling and computational chemistry play a significant role in the SAR studies of this compound and its analogues.

These computational approaches allow for the three-dimensional visualization of the molecule and can predict how it might interact with biological targets. By creating models of this compound derivatives and calculating their conformational energies and potential binding affinities to hypothetical receptors, scientists can generate hypotheses about which parts of the molecule are most important for its activity.

For this compound, molecular modeling studies have suggested that the flexible side chain, specifically the region from C-14 to C-19, is a critical factor for its cytotoxic activity. In contrast, these same studies indicated that the presence or absence of a hydroxyl group at the C-15 position has little impact on its potency nih.gov. This type of information is invaluable for designing more potent and selective analogues, guiding synthetic chemistry efforts toward promising modifications and avoiding those that are unlikely to improve activity.

High-Throughput Screening and Chemical Proteomics for Target Identification

While cell-based assays can reveal the pathways affected by this compound, identifying its direct molecular target(s) within the cell requires more specialized techniques. High-Throughput Screening (HTS) and chemical proteomics are two powerful strategies for this purpose.

High-Throughput Screening (HTS) involves rapidly testing a large library of compounds to identify those that modulate a specific biological target or pathway. nih.govmdpi.com In the context of this compound, a reverse approach can be taken where this compound is screened against a large panel of known biological targets (e.g., kinases, phosphatases, etc.) to identify potential binding partners. reactionbiology.com This can quickly narrow down the list of candidate targets for further validation.

Chemical Proteomics is a more direct approach to identify the binding partners of a small molecule within the complex environment of the cell. nih.govmdpi.com This technique typically involves synthesizing a modified version of the natural product, such as this compound, that includes a "tag" (e.g., biotin) and a reactive group (e.g., a photo-affinity label). nih.govresearchgate.net

The tagged this compound probe is introduced to living cells or cell lysates, where it binds to its target protein(s).

The reactive group is then activated (e.g., by UV light) to form a covalent bond between the probe and its target.

The "tagged" protein-probe complexes can then be isolated and the identity of the target protein(s) determined using mass spectrometry. researchgate.net

These unbiased, proteome-wide approaches are critical for deconvoluting the complex pharmacology of natural products like this compound and can uncover novel mechanisms of action and previously unknown therapeutic targets. frontiersin.org

Application of 'Omics' Technologies in this compound Biosynthesis Research

This compound is a squalene-derived triterpenoid produced by red algae of the genus Laurencia. Understanding its biosynthesis—the natural enzymatic pathway that creates it—is of great interest for potential biotechnological production. 'Omics' technologies, such as genomics, transcriptomics, and metabolomics, provide a powerful, system-wide view of the molecular processes occurring within an organism.

Transcriptomics , in particular, has been applied to Laurencia species to identify the genes involved in terpenoid biosynthesis. nih.gov By sequencing all the messenger RNA (mRNA) transcripts in the algae, scientists can create a snapshot of the genes that are actively being expressed. This data can then be searched for genes encoding enzymes known to be involved in the biosynthesis of terpenes.

Studies on Laurencia dendroidea have successfully identified numerous genes involved in the two primary pathways for terpenoid precursor synthesis: the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways. nih.govmdpi.com Furthermore, these transcriptomic analyses have uncovered genes for key enzymes that are directly involved in the later stages of squalene-derived polyether biosynthesis, such as squalene (B77637) monooxygenase. nih.gov

By correlating the expression levels of these genes with the production of specific metabolites, researchers can piece together the biosynthetic puzzle of complex molecules like this compound. This knowledge is the first step towards potentially engineering other organisms, like yeast or bacteria, to produce this compound through synthetic biology approaches.

Gene/Enzyme ClassPathwayPutative Role in this compound Biosynthesis
Farnesyl-diphosphate farnesyltransferaseTriterpenoid Precursor SynthesisCatalyzes the formation of squalene, the direct precursor to this compound. nih.gov
Squalene monooxygenaseTriterpenoid Precursor SynthesisInitiates the cyclization cascade of squalene to form the polyether core. nih.gov
Terpene synthasesTerpenoid backbone formationResponsible for creating the diverse carbon skeletons of terpenes. nih.gov
Mevalonate (MVA) Pathway GenesIsoprenoid Precursor BiosynthesisGenerates isoprenoid building blocks in the cytoplasm. mdpi.com
Methylerythritol Phosphate (MEP) Pathway GenesIsoprenoid Precursor BiosynthesisGenerates isoprenoid building blocks in the plastids. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Thyrsiferol

Exploration of Undiscovered Biological Activities and Mechanisms

While thyrsiferol has shown cytotoxicity and inhibition of hypoxia-inducible factor-1 (HIF-1) activation, its full spectrum of biological activities and underlying mechanisms remain to be fully elucidated nih.govresearchgate.net. Future research will likely focus on identifying novel cellular targets and signaling pathways modulated by this compound. Studies have indicated that this compound selectively suppresses mitochondrial respiration at Complex I, suggesting a potential mechanism contributing to its observed cytotoxicity nih.gov. Further exploration of this interaction and its downstream effects is warranted. Additionally, investigating its potential effects on other cellular processes, such as apoptosis induction pathways beyond those already noted, could reveal new therapeutic possibilities researchgate.net. The study of this compound's interactions with various protein targets and its influence on complex biological networks represents a significant area for future research.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The structural uniqueness of this compound makes it an attractive scaffold for the design and synthesis of novel analogues with potentially enhanced specificity and potency nih.govresearchgate.net. Previous synthetic efforts have aimed to access this compound and its derivatives, and future work will build upon this foundation to create libraries of analogues with targeted structural modifications researchgate.netresearchgate.netacs.org. Research suggests that the flexible chain around carbons C14 to C19 and its configuration may be particularly important for the bioactivity of this compound and related compounds nih.govpreprints.org. Future analogue design could focus on modifying this region, as well as other parts of the polyether structure, to investigate structure-activity relationships in detail nih.govpreprints.org. The goal is to develop compounds with improved therapeutic profiles and reduced off-target effects.

Investigation of Ecological Roles and Chemical Defense Mechanisms in Marine Ecosystems

This compound's isolation from marine organisms suggests it plays a role in the ecological interactions within marine ecosystems nih.govresearchgate.net. Future research should investigate its function as a chemical defense mechanism against predators, fouling organisms, or competitors nih.govresearchgate.netvims.edupeerj.com. Marine organisms, particularly sessile or slow-moving ones like algae, often produce secondary metabolites for protection vims.edufrontiersin.org. The rotenone-like activity observed for this compound, due to its mitochondrial Complex I inhibition, could serve to deter grazing by herbivorous fish and invertebrates nih.gov. Studies could involve field assays and laboratory experiments to evaluate the deterrent effects of this compound and its analogues on marine herbivores and to understand its distribution and persistence in the marine environment vims.edu. Investigating the biosynthesis of this compound in its natural sources could also provide insights into its ecological significance jst.go.jp.

Development of Advanced Methodologies for Sustainable Production

The increasing interest in marine natural products like this compound necessitates the development of sustainable and efficient production methods samipubco.comhilarispublisher.com. Traditional isolation from natural sources can be limited by the availability of the organism and the low yield of the compound frontiersin.org. Future research will focus on advanced methodologies such as improved total synthesis routes, semi-synthesis from readily available precursors, or potentially biotechnological approaches like microbial fermentation or aquaculture of producing organisms under optimized conditions researchgate.netsamipubco.comhilarispublisher.comjddhs.com. Green chemistry principles, including the use of eco-friendly solvents, catalytic transformations, and energy-efficient techniques, will be crucial in developing sustainable production methods for this compound and its analogues samipubco.comhilarispublisher.comjddhs.comuni-saarland.dejocpr.com.

Integration of Systems Biology Approaches for Comprehensive Understanding

To gain a comprehensive understanding of this compound's effects on biological systems, future research should integrate systems biology approaches numberanalytics.comfrontiersin.orgntnu.nonumberanalytics.comnih.govnih.govembl.de. This involves combining data from various high-throughput techniques, such as genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of how this compound interacts with cellular networks numberanalytics.comnumberanalytics.comnih.gov. By analyzing these complex datasets using computational modeling and bioinformatics tools, researchers can identify key pathways affected by this compound, predict potential off-target effects, and understand the emergent properties of the biological system in response to the compound numberanalytics.comntnu.nonumberanalytics.comnih.govnih.govembl.de. This integrated approach can accelerate the discovery of novel activities, inform the design of more effective analogues, and provide a deeper understanding of this compound's biological and ecological roles.

Q & A

Q. How can spectroscopic methods (NMR, IR) be systematically applied to elucidate the structure of Thyrsiferol?

this compound’s structural characterization relies on integrating nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, its <sup>1</sup>H-NMR data should be cross-referenced with prior studies to confirm consistency in chemical shifts and coupling patterns . IR spectroscopy helps identify functional groups like hydroxyl or ether linkages. Researchers should ensure spectral data align with the molecular formula (e.g., C15H20Br2Cl2O2 for related compounds) and use computational tools to validate experimental vs. theoretical values .

Q. What experimental designs are robust for assessing this compound’s bioactivity in plant growth inhibition assays?

Use standardized protocols such as the Arabidopsis thaliana (Col-0) growth inhibition assay. Seeds are treated with this compound at varying concentrations, and root/shoot elongation is measured over 7–14 days. Include triplicate trials to ensure reproducibility, and use solvent-only controls to isolate compound-specific effects . Data should be analyzed using ANOVA to assess statistical significance.

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

Adhere to strict methodological consistency:

  • Use identical solvent systems (e.g., DMSO/water ratios) across trials.
  • Standardize organism sources (e.g., wild-type Arabidopsis seeds from verified repositories).
  • Document environmental conditions (light, temperature) and include positive/negative controls .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s bioactivity data across different model organisms?

Contradictions may arise from species-specific metabolic pathways or assay sensitivity. For example, insect repellency in Sitophilus zeamais (corn weevil) may not correlate with plant growth inhibition. To address this:

  • Perform dose-response curves to identify species-specific IC50 values.
  • Use metabolomic profiling to compare compound uptake and degradation pathways .
  • Cross-validate findings with transcriptomic data to link bioactivity to gene expression changes.

Q. How can regioselective synthetic methods improve access to this compound derivatives for structure-activity relationship (SAR) studies?

this compound’s pyranopyran core contains epoxide groups critical for bioactivity. Reductive epoxide opening using Cp2TiCl–H2O enables regioselective functionalization, as demonstrated in microcin SF608 synthesis . Optimize reaction conditions (e.g., solvent polarity, temperature) to control stereochemistry and yield. Derivatives can be screened for enhanced bioactivity or reduced cytotoxicity.

Q. What analytical frameworks are effective for interpreting conflicting data in this compound’s mechanism of action?

Conflicting results (e.g., growth inhibition vs. hormesis) require multi-modal analysis:

  • Apply hypothesis-driven statistical models (e.g., Bayesian inference) to weigh evidence for competing mechanisms.
  • Use imaging techniques (e.g., confocal microscopy) to visualize subcellular localization in plant/insect models.
  • Integrate multi-omics data (proteomics, metabolomics) to identify downstream targets .

Methodological Guidance

Q. How should researchers formulate hypotheses for this compound’s ecological roles based on limited field data?

Ground hypotheses in ecological theory (e.g., allelopathy, chemical defense). For example:

  • Hypothesis: this compound deters herbivores in its native marine habitat.
  • Test via field surveys to correlate this compound concentrations with herbivore abundance.
  • Validate with lab-based feeding assays using ecologically relevant organisms .

Q. What criteria define a rigorous research proposal for this compound’s pharmacological potential?

Proposals should align with FINER criteria:

  • Feasible : Access to purified this compound (≥95% purity via HPLC).
  • Novel : Explore understudied targets (e.g., kinase inhibition).
  • Ethical : Exclude vertebrate models unless justified.
  • Relevant : Link to unmet therapeutic needs (e.g., antifungal agents) .

Data Presentation Standards

Q. How should conflicting spectral data for this compound analogs be reported to enhance transparency?

  • Publish raw spectral files (e.g., .JCAMP-DX for NMR) in supplementary materials.
  • Annotate discrepancies (e.g., solvent-induced shift variations) and reference internal standards (e.g., TMS for NMR) .

Q. What visualization techniques optimize clarity in this compound-related publications?

  • Use color-coded chemical structures to highlight reactive sites.
  • Avoid overcrowding figures; limit tables to critical SAR data (e.g., IC50, logP).
  • Follow journal-specific guidelines for graphical abstracts (e.g., minimal text, high-resolution images) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.